9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of functional groups such as benzyloxy, hydroxyethyl, and methyl groups contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , also known as Paliperidone Impurity 03 , are the dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in neurotransmission, affecting mood, reward, and other cognitive functions.
Mode of Action
Paliperidone Impurity 03 interacts with its targets, the D2 and 5HT2A receptors, by acting as an antagonist This antagonism at the D2 and 5HT2A receptors is believed to mediate the compound’s therapeutic activity in conditions like schizophrenia .
Biochemical Pathways
The antagonism of D2 and 5HT2A receptors by Paliperidone Impurity 03 affects several biochemical pathways. These include pathways involved in mood regulation, reward processing, and other cognitive functions . The downstream effects of these changes can lead to alterations in behavior, cognition, and perception.
Pharmacokinetics
The pharmacokinetics of Paliperidone Impurity 03 involve its absorption, distribution, metabolism, and excretion (ADME). A significant portion of its metabolism occurs in the kidneys, secondary to renal clearance and elimination
Result of Action
The molecular and cellular effects of Paliperidone Impurity 03’s action primarily involve changes in neurotransmission due to its antagonism of D2 and 5HT2A receptors . These changes can lead to alterations in various cognitive functions, potentially alleviating symptoms in conditions like schizophrenia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base like potassium carbonate.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through alkylation reactions using ethylene oxide or ethylene glycol derivatives.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrido[1,2-a]pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Various substituted pyrido[1,2-a]pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
9-(Benzyloxy)-3-(2-hydroxyethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group, which could affect its reactivity and biological activity.
9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-2-one: The position of the methyl group is different, potentially altering its chemical properties.
9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-amine: The presence of an amine group instead of a ketone could significantly change its reactivity and biological interactions.
Uniqueness
The unique combination of functional groups in 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one provides distinct chemical properties and potential biological activities that differentiate it from similar compounds. The specific arrangement of these groups can influence its reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-15(9-11-21)18(22)20-10-5-8-16(17(20)19-13)23-12-14-6-3-2-4-7-14/h2-8,10,21H,9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNDDJMEHBUOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647861 | |
Record name | 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008796-22-2 | |
Record name | 3-(2-Hydroxyethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008796-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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